molecular formula C14H16N8O2S B10825134 (3S)-N-[5-(2-azidoacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1-cyanopyrrolidine-3-carboxamide

(3S)-N-[5-(2-azidoacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1-cyanopyrrolidine-3-carboxamide

Cat. No.: B10825134
M. Wt: 360.40 g/mol
InChI Key: KIWKRCCIHSGWQS-VIFPVBQESA-N
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Description

8RK64 is a covalent inhibitor of ubiquitin carboxy-terminal hydrolase L1 (UCHL1). It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8RK64 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of 8RK64 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 8RK64 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8RK64 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe for studying the activity of ubiquitin carboxy-terminal hydrolase L1 in various biochemical assays.

    Biology: Employed in live-cell imaging and tracking of protein interactions due to its click chemistry properties.

    Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease, as well as in cancer research.

    Industry: Utilized in the development of novel materials and drug delivery systems through click chemistry reactions .

Mechanism of Action

8RK64 exerts its effects by covalently binding to the active site of ubiquitin carboxy-terminal hydrolase L1, inhibiting its deubiquitinating activity. This inhibition disrupts the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins. The molecular targets and pathways involved include:

Comparison with Similar Compounds

8RK64 is unique due to its dual functionality as a covalent inhibitor and a click chemistry reagent. Similar compounds include:

These compounds share similar inhibitory effects on UCHL1 but differ in their chemical structures and additional functionalities, making 8RK64 a versatile tool in scientific research .

Properties

Molecular Formula

C14H16N8O2S

Molecular Weight

360.40 g/mol

IUPAC Name

(3S)-N-[5-(2-azidoacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1-cyanopyrrolidine-3-carboxamide

InChI

InChI=1S/C14H16N8O2S/c15-8-21-3-1-9(6-21)13(24)19-14-18-10-2-4-22(7-11(10)25-14)12(23)5-17-20-16/h9H,1-7H2,(H,18,19,24)/t9-/m0/s1

InChI Key

KIWKRCCIHSGWQS-VIFPVBQESA-N

Isomeric SMILES

C1CN(C[C@H]1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CN=[N+]=[N-])C#N

Canonical SMILES

C1CN(CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CN=[N+]=[N-])C#N

Origin of Product

United States

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